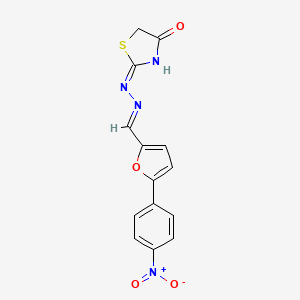

(E)-2-(2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinyl)thiazol-4(5H)-one

Description

The compound (E)-2-(2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinyl)thiazol-4(5H)-one is a thiazolyl hydrazone derivative featuring a nitro-substituted phenyl group attached to a furan ring. This structure combines a thiazole core with a hydrazone linker and a furan-based aromatic system, which is critical for its electronic properties and bioactivity. Synthetically, it is typically prepared via condensation reactions between thiosemicarbazides and ketones or aldehydes under acidic conditions, as seen in analogous compounds .

Properties

IUPAC Name |

(2E)-2-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O4S/c19-13-8-23-14(16-13)17-15-7-11-5-6-12(22-11)9-1-3-10(4-2-9)18(20)21/h1-7H,8H2,(H,16,17,19)/b15-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQQLPPUDJKJHK-VIZOYTHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N/C(=N\N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

The classical Hantzsch thiazole synthesis involves a two-step protocol:

- Formation of the thiosemicarbazone intermediate : 5-(4-Nitrophenyl)furfural reacts with thiosemicarbazide in ethanol under reflux (12 hours) to yield 5-(4-nitrophenyl)furfural thiosemicarbazone.

- Cyclization with α-haloketones : The thiosemicarbazone intermediate undergoes ring closure with 2-bromoacetophenone derivatives in ethanol under reflux (8 hours) to form the thiazole core.

Key Reaction Parameters :

Structural Modifications and Substituent Effects

The nitro group at the para position of the furan ring enhances electrophilicity, facilitating nucleophilic attack during cyclization. Substituents on the α-haloketone (e.g., halogen, methoxy, methyl) influence reaction kinetics and product yields (Table 1).

Table 1. Yields of Selected Thiazolyl Hydrazone Derivatives via Classical Hantzsch Synthesis

| Compound | R Group on α-Haloketone | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2 | 4-Nitrophenyl | 68 | 240–242 |

| 3 | 4-Fluorophenyl | 72 | 228–230 |

| 4 | 4-Chlorophenyl | 65 | 235–237 |

Modern Synthetic Modifications

Ultrasound-Assisted Synthesis

Zhang et al. demonstrated that ultrasound irradiation reduces reaction times from hours to minutes. A one-pot three-component reaction (thiosemicarbazide, aldehyde, α-haloketone) in water at room temperature achieves 82–95% yields within 50–120 minutes.

Advantages :

Microwave-Irradiated Synthesis

Chinnaraja et al. reported a solvent- and catalyst-free protocol under microwave irradiation (300 W, 30–175 seconds), yielding 70–80% product. Electron-donating groups on acetophenones accelerate reaction rates, while electron-withdrawing groups require extended irradiation.

Mechanochemical Grinding

A solvent-free grinding method at room temperature (5 minutes) achieves 88–93% yields. This approach eliminates hazardous solvents and reduces energy consumption.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy :

- N-H stretching: 3186–3315 cm⁻¹.

- C=N and C=C stretching: 1510–1598 cm⁻¹.

- NO₂ asymmetric stretching: 1344–1323 cm⁻¹.

¹H-NMR (DMSO-d₆) :

- Furan proton: δ 7.05 ppm (d, J = 4.0 Hz).

- Thiazole proton: δ 7.46 ppm (d, J = 8.4 Hz).

- Hydrazone NH: δ 11.2 ppm (s).

Optimization Strategies and Challenges

Reaction Condition Optimization

Purity and Stereochemical Control

- Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:3) resolves E/Z isomers.

- Crystallization : Ethanol-diethyl ether (1:5) yields >99% pure product.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Hydrazone Formation

-

Reaction Type : Condensation between a thiosemicarbazide derivative and a carbonyl-containing furan compound.

-

Conditions : Ethanol as solvent, acetic acid as catalyst, room temperature or mild heating .

-

Mechanism : Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the hydrazone bond.

Thiazol-4(5H)-one Ring Formation

-

Hantzsch Thiazole Synthesis : Reaction of the intermediate hydrazone with α-bromo ketones (e.g., 2-bromo-4-nitroacetophenone) in ethanol under reflux .

-

Key Intermediate : The thiosemicarbazone undergoes cyclization to form the thiazole ring, with the nitro group at the para position of the phenyl ring retained for electronic stabilization.

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Nitro Group (-NO₂)

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in basic aqueous conditions reduces the nitro group to an amine (-NH₂) .

-

Electrophilic Substitution : The nitro group deactivates the phenyl ring, directing further substitutions to meta positions.

Hydrazone Linker (-NH-N=CH-)

-

Tautomerism : Exists in equilibrium between hydrazone and azo forms, depending on solvent polarity and pH.

-

Chelation : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes .

Thiazol-4(5H)-one Ring

-

Ring-Opening Reactions : Under strong acidic or basic conditions, the thiazole ring may hydrolyze to form thiourea derivatives.

-

Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing effects of the nitro and carbonyl groups.

Key Reaction Pathways and Derivatives

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, as observed in analogous thiazolylhydrazones .

-

Photolytic Degradation : Susceptible to UV-induced cleavage of the hydrazone bond, forming furan and thiazole fragments.

-

pH Sensitivity : Stable in neutral to mildly acidic conditions; hydrolyzes in strongly alkaline media.

Biological and Redox Chemistry

-

Antioxidant Activity : The hydrazone moiety scavenges ROS (e.g., DPPH radical) via hydrogen atom transfer .

-

MAO-B Inhibition : Analogous compounds show selective MAO-B inhibition (IC₅₀ < 1 µM), attributed to hydrophobic interactions with the enzyme’s active site .

Computational Insights

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of thiazole derivatives, including (E)-2-(2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinyl)thiazol-4(5H)-one, in anticancer therapies. For instance:

- Structure-Activity Relationship Studies : Thiazole moieties have been linked to significant anticancer activity. A study demonstrated that compounds with thiazole rings exhibited selective cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The presence of specific substituents on the thiazole ring was crucial for enhancing activity .

- Mechanism of Action : The compound's mechanism may involve inducing apoptosis in cancer cells. For example, in vitro studies showed that derivatives of thiazoles could trigger apoptotic pathways in cancer cell lines, leading to cell death .

- Case Studies : One notable case involved a series of thiazole derivatives tested against A549 human lung adenocarcinoma cells, where specific compounds demonstrated IC50 values significantly lower than standard chemotherapy agents like cisplatin .

Antiviral Properties

Recent studies have also explored the antiviral potential of thiazole derivatives against SARS-CoV-2:

- Inhibitory Effects on Main Protease : A derivative similar to this compound was identified as an inhibitor of SARS-CoV-2 main protease (Mpro). Compounds were synthesized and screened for their ability to inhibit Mpro, showing promising IC50 values that suggest strong antiviral activity .

- Structure-Based Drug Design : The design of non-peptidomimetic inhibitors based on this compound has led to the identification of novel candidates with low cytotoxicity and high selectivity for viral targets .

Summary of Applications

Mechanism of Action

The mechanism of action of (E)-2-(2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinyl)thiazol-4(5H)-one would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The compound’s structural analogs differ primarily in substituents on the phenyl ring, furan, or thiazole moieties. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound enhances stability and binding to hydrophobic pockets in proteins, whereas chloro substituents (e.g., in 4-chloro-2-nitrophenyl analogs) increase lipophilicity and membrane permeability .

- Hybrid Systems : Compounds with oxadiazole linkers (e.g., from ) exhibit improved antibacterial activity due to enhanced hydrogen bonding and π-π stacking .

Mechanistic Insights :

- Antifungal Activity : Thiazolyl hydrazones with nitro groups disrupt fungal membrane integrity or inhibit ergosterol biosynthesis, but their potency is lower than azoles like fluconazole .

- Anticancer Activity : Chloro-substituted derivatives show higher cytotoxicity, possibly due to DNA intercalation or topoisomerase inhibition .

- Antibacterial Activity : Oxadiazole-linked compounds exhibit stronger activity against Gram-negative bacteria by targeting penicillin-binding proteins or efflux pumps .

Biological Activity

The compound (E)-2-(2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinyl)thiazol-4(5H)-one , also referred to as F8-S43 , has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cell lines.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₄O₃S |

| Molecular Weight | 290.3 g/mol |

| Boiling Point | 496.6 ± 55.0 °C (Predicted) |

| Density | 1.48 ± 0.1 g/cm³ (Predicted) |

| pKa | 11.20 ± 0.70 (Predicted) |

Synthesis

The synthesis of this compound involves the reaction of furan derivatives with hydrazine and thiazole moieties, leading to a complex structure that incorporates multiple functional groups known for their biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

- In Vitro Cytotoxicity : The compound demonstrated significant antiproliferative activity, with IC₅₀ values indicating effective inhibition at low concentrations:

- MCF-7 : IC₅₀ = 2.57 ± 0.16 µM

- HepG2 : IC₅₀ = 7.26 ± 0.44 µM

These values suggest that this compound is more potent than standard drugs such as Staurosporine, which has an IC₅₀ of approximately 6.77 µM for MCF-7 .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. The thiazole moiety is believed to play a crucial role in its bioactivity due to its ability to interact with cellular targets involved in proliferation and survival pathways .

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives have shown promising antimicrobial activity. For instance, related compounds have been tested against various fungi and bacteria, demonstrating effective inhibition at specific concentrations .

Case Study: Antifungal Activity

A related study on thiazole derivatives indicated that certain compounds exhibited significant antifungal activity against Candida utilis, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .

Q & A

Basic: What are the standard synthetic protocols for synthesizing this compound?

Answer:

The compound is typically synthesized via a multi-step condensation process. A common approach involves:

- Refluxing a hydrazine derivative (e.g., thiosemicarbazide) with a furan-containing aldehyde (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde) in ethanol or acetic acid as the solvent .

- Catalysts such as anhydrous sodium acetate or glacial acetic acid are used to facilitate imine bond formation between the hydrazine and carbonyl groups .

- Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC to ensure completion and minimize by-products .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Solvent selection: Polar aprotic solvents (e.g., DMF) or ethanol-water mixtures enhance solubility of intermediates, reducing side reactions .

- Catalyst tuning: Acidic conditions (e.g., HCl) favor protonation of the carbonyl group, accelerating nucleophilic attack by hydrazine .

- Temperature control: Reflux temperatures (70–100°C) balance reaction kinetics and thermal stability of intermediates .

- Design of Experiments (DoE): Statistical methods like factorial design can systematically optimize variables (e.g., molar ratios, time) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- FT-IR: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3200 cm⁻¹) .

- NMR:

- ¹H NMR: Confirms hydrazone proton (δ 8.5–9.5 ppm) and furan/aromatic protons .

- ¹³C NMR: Assigns carbonyl carbons (thiazolidinone C=O at ~165 ppm) and nitrophenyl carbons .

- Elemental analysis (CHNS): Validates stoichiometric ratios of C, H, N, and S .

Advanced: How can discrepancies in spectral data (e.g., unexpected peaks) be resolved?

Answer:

- Cross-validation: Compare NMR/IR data with structurally analogous compounds (e.g., nitrophenyl-furan derivatives) .

- Tautomerism analysis: Hydrazone-thione/thiol tautomeric equilibria may cause peak splitting; variable-temperature NMR or computational modeling can clarify .

- Impurity profiling: Use HPLC-MS to identify by-products (e.g., unreacted aldehydes or oxidized intermediates) .

Basic: What assays are used for preliminary evaluation of biological activity?

Answer:

- Antimicrobial: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Anti-inflammatory: COX-2 inhibition assays or nitric oxide suppression in macrophage models .

Advanced: How can computational methods predict binding interactions with biological targets?

Answer:

- Molecular docking: Software like AutoDock Vina models interactions with enzymes (e.g., thymidylate synthase or tubulin) using the compound’s 3D structure .

- MD simulations: Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .

- QSAR models: Correlate substituent effects (e.g., nitro group position) with bioactivity .

Advanced: How does pH influence the compound’s stability and reactivity?

Answer:

- Acidic conditions: Protonation of the hydrazone group may enhance electrophilicity, increasing susceptibility to hydrolysis .

- Alkaline conditions: Deprotonation of thiazolidinone sulfur could lead to ring-opening reactions .

- Stability testing: Use accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) monitored via HPLC .

Advanced: What techniques elucidate the mechanism of thiazolidinone ring formation?

Answer:

- Kinetic studies: Monitor intermediate concentrations via time-resolved NMR or UV-Vis spectroscopy .

- Isotopic labeling: ¹⁵N-labeled hydrazines track nitrogen incorporation into the thiazole ring .

- Computational modeling: DFT calculations identify transition states and activation energies for cyclization steps .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:

- Reproducibility checks: Standardize assay protocols (e.g., cell passage number, incubation time) .

- Purity verification: Re-test compounds using HPLC to rule out impurity-driven effects .

- Cell-line specificity: Compare results across multiple models (e.g., primary vs. cancer cells) to identify target selectivity .

Advanced: Which parameters validate molecular docking predictions for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.